molecular formula C15H22N2O2 B2660794 tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 1352498-71-5

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B2660794
CAS No.: 1352498-71-5
M. Wt: 262.353
InChI Key: QGNMNJZMYZAXDJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a pyridinyl group and protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This structure is significant in medicinal chemistry as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, neuroactive agents, and protease inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the pyridine moiety contributes to metal coordination and hydrogen-bonding interactions, critical for pharmacological activity .

Properties

IUPAC Name

tert-butyl 2-pyridin-2-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-11-7-5-9-13(17)12-8-4-6-10-16-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNMNJZMYZAXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and pyridine. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It is used in the design of bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for developing new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The pyridinyl group can engage in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate with analogous compounds based on structural features, physicochemical properties, and functional roles.

Structural and Substituent Variations
Compound Name Substituents/Modifications Similarity Score (if available) Key Structural Differences
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl at 4-position; amino group at 4-position N/A Amino substitution alters basicity and hydrogen-bonding potential.
tert-Butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate Spirocyclic pyrrolopyridine fused system 0.91 Spiro architecture introduces conformational rigidity.
tert-Butyl 2-(2-(isobutylamino)pyridin-3-yl)piperidine-1-carboxylate Isobutylamino group on pyridine ring 0.83 Bulky isobutylamino group increases steric hindrance.
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Bromo and dimethoxymethyl groups on pyridine N/A Electron-withdrawing Br and methoxy groups modify electronic properties.
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxymethyl linker between piperidine and pyridine N/A Hydroxymethyl group enhances hydrophilicity.
Physicochemical Properties
Property This compound (Estimated) tert-Butyl 4-hydroxy-2,2-dimethylpiperidine-1-carboxylate tert-Butyl 2-ethylpiperidine-1-carboxylate
Molecular Formula C₁₅H₂₂N₂O₂ C₁₂H₂₃NO₃ C₁₂H₂₃NO₂
Molecular Weight (g/mol) ~262.35 229.32 213.32
Boiling/Melting Point Not reported Not reported Not reported
Solubility Moderate in organic solvents (e.g., DCM, THF) Likely polar due to hydroxyl group Higher lipophilicity due to ethyl group

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., bromo ) decrease electron density on the pyridine ring, altering reactivity in cross-coupling reactions.
  • Hydrophilicity: Hydroxyl or amino groups (e.g., ) improve aqueous solubility compared to the parent compound.

Biological Activity

tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and applications supported by diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O2C_{15}H_{22}N_2O_2 and a molecular weight of approximately 262.35 g/mol. Its structure includes a piperidine ring, a pyridine moiety, and a tert-butyl group, which enhances its lipophilicity and influences its biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity primarily through enzyme inhibition and receptor modulation. The compound’s mechanism of action typically involves binding to specific proteins or enzymes, thereby influencing their activity.

Enzyme Inhibition

The compound has been shown to interact with various enzymes, particularly in the context of drug metabolism and transport. For instance, studies suggest that it may inhibit P-glycoprotein (P-gp), which plays a crucial role in multi-drug resistance (MDR) in cancer therapy. Inhibition of P-gp can enhance the efficacy of co-administered drugs by preventing their efflux from cells .

Case Studies and Research Findings

A series of studies have investigated the biological effects of this compound:

  • P-glycoprotein Interaction : In vitro assays demonstrated that the compound significantly inhibits P-gp ATPase activity, suggesting it could reverse drug resistance in cancer cells .
  • Neurotransmitter Receptor Modulation : Interaction studies indicated that the compound may influence neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays revealed that this compound exhibits selective toxicity against certain cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The pyridine moiety facilitates π-π interactions and hydrogen bonding with target proteins, enhancing binding affinity.
  • Structural Interactions : The tert-butyl group contributes to hydrophobic interactions that stabilize the compound's binding to its targets.

Applications

The unique properties of this compound make it a valuable candidate for various applications:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting MDR in cancer treatment.
  • Biochemical Research : As a tool for studying enzyme functions and receptor interactions.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
Tert-butyl 4-[5-(aminomethyl)pyridin-2-yl]piperidine-1-carboxylateC_{16}H_{24}N_2O_2Exhibits significant enzyme inhibition properties
Tert-butyl 3-(pyridin-2-yl)piperidine-1-carboxylateC_{15}H_{22}N_2O_2Similar structure with varied biological activity

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